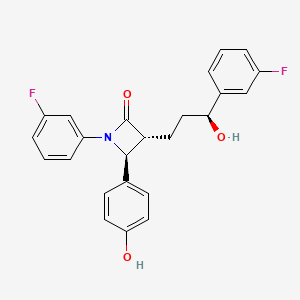
(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” is a complex organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its multiple fluorophenyl and hydroxyphenyl groups, is likely to exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.
Hydroxylation: Hydroxyl groups can be introduced using oxidation reactions with reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like OsO4, KMnO4, or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a biological response. The presence of fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-1-(3-Chlorophenyl)-3-((S)-3-(3-chlorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- (3R,4S)-1-(3-Bromophenyl)-3-((S)-3-(3-bromophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Uniqueness
The unique combination of fluorophenyl and hydroxyphenyl groups in the compound may confer distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C24H21F2NO3 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-4-1-3-16(13-17)22(29)12-11-21-23(15-7-9-20(28)10-8-15)27(24(21)30)19-6-2-5-18(26)14-19/h1-10,13-14,21-23,28-29H,11-12H2/t21-,22+,23-/m1/s1 |
Clave InChI |
WVGRPRBMUHVLGZ-XPWALMASSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
SMILES canónico |
C1=CC(=CC(=C1)F)C(CCC2C(N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



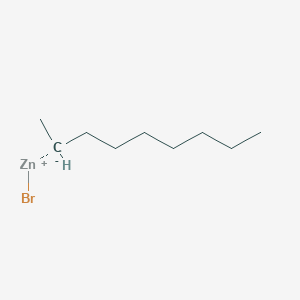

![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
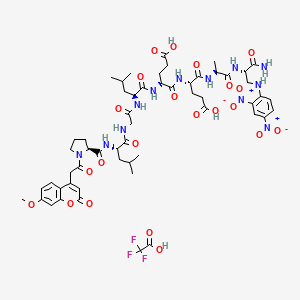
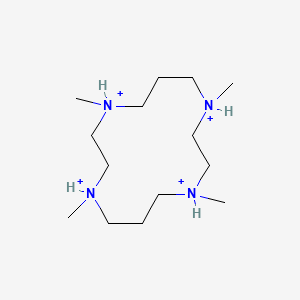


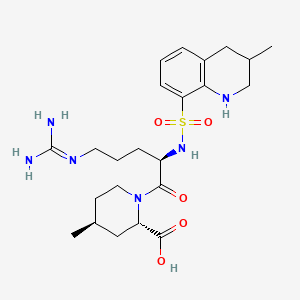


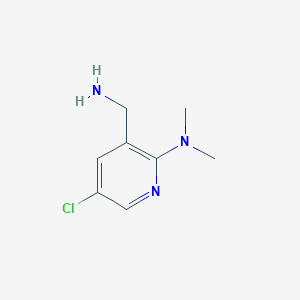
![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
